N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
Description
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound featuring a cyclopropane ring fused to a 4-fluorophenyl group, an ethanediamide linker, and a 2-oxopiperidinyl-substituted phenyl moiety. This structural architecture confers unique steric and electronic properties, making it a candidate for pharmacological research. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-oxopiperidinyl moiety may facilitate interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c24-17-9-7-16(8-10-17)23(11-12-23)15-25-21(29)22(30)26-18-4-3-5-19(14-18)27-13-2-1-6-20(27)28/h3-5,7-10,14H,1-2,6,11-13,15H2,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDHZFYIAGSLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide, identified by CAS number 1251686-77-7, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H24FN3O3
- Molecular Weight : 409.5 g/mol
- Structure : Contains a cyclopropyl group and fluorinated phenyl rings, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is hypothesized to modulate neurotransmitter systems, particularly in relation to pain management and neuropharmacology.
Key Mechanisms:
- Receptor Binding : The compound may exhibit selectivity for certain opioid receptors, potentially affecting pain pathways.
- Enzyme Modulation : It could influence enzymatic activities related to inflammatory processes.
Antinociceptive Activity
Research has indicated that compounds structurally similar to this compound demonstrate significant antinociceptive effects in animal models. For instance, a study highlighted that related compounds showed effective pain relief in rodent models, suggesting potential use in pain management therapies.
Case Studies
- Rodent Model Studies : In various studies involving hot plate tests and abdominal constriction tests, compounds with similar structures demonstrated effective antinociceptive properties with ED50 values ranging from 0.20 to 0.60 mg/kg (i.p.) .
| Study Type | Model Used | ED50 (mg/kg) |
|---|---|---|
| Hot Plate Test | Rodent | 0.20 - 0.30 |
| Abdominal Constriction | Rodent | 0.20 - 0.60 |
- Selectivity Studies : Compounds were shown to have high selectivity for kappa opioid receptors (KOR), which are implicated in pain modulation .
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound analogs. The findings suggest that modifications in the molecular structure can significantly affect the pharmacological profile of these compounds.
Summary of Findings:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Replacing the 4-fluorophenyl group with 4-chloro (as in ) increases molecular weight slightly but may reduce metabolic stability due to higher electronegativity. The 2-oxopiperidinyl group in the target compound contrasts with sulfonyl or thiophene moieties in analogs, influencing hydrogen-bonding capacity and target selectivity.
Key Insights :
- Halogenated phenyl groups (e.g., 4-fluoro, 4-chloro) enhance antimicrobial activity in analogs like , likely by improving membrane permeability.
Physicochemical Properties and Stability
- Solubility : The target compound’s 4-fluorophenyl and cyclopropane groups increase lipophilicity (logP ~3.2), whereas the 2-oxopiperidinyl moiety improves aqueous solubility compared to sulfonyl-containing analogs (logP ~4.1 in ).
- Metabolic Stability : The cyclopropane ring reduces oxidative metabolism, as seen in , where analogs with cyclopropane exhibited longer half-lives (t₁/₂ > 6 hours) in hepatic microsomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
